2-Bromo-6-iodobenzonitrile
CAS No.: 1245648-93-4
Cat. No.: VC0174695
Molecular Formula: C7H3BrIN
Molecular Weight: 307.916
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245648-93-4 |
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Molecular Formula | C7H3BrIN |
Molecular Weight | 307.916 |
IUPAC Name | 2-bromo-6-iodobenzonitrile |
Standard InChI | InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |
Standard InChI Key | LXIBANSYVFWOAR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)I)C#N)Br |
Introduction
Parameter | Information |
---|---|
Chemical Name | 2-Bromo-6-iodobenzonitrile |
CAS Registry Number | 1245648-93-4 |
Molecular Formula | C₇H₃BrIN |
PubChem CID | 46941313 |
Molecular Weight | 307.91 g/mol |
Creation Date | 2010-11-15 |
Modification Date | 2025-02-15 |
Physical and Chemical Properties
Structural Characteristics
2-Bromo-6-iodobenzonitrile possesses a benzene ring core with distinct substituents that define its chemical behavior. The presence of both bromine and iodine atoms provides sites for selective chemical transformations, while the nitrile group offers additional synthetic versatility .
Molecular Descriptors
The compound can be described using various standardized chemical notations:
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IUPAC Name: 2-bromo-6-iodobenzonitrile
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SMILES Notation: C1=CC(=C(C(=C1)I)C#N)Br
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InChI: InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Chemical Reactivity
General Reactivity Profile
2-Bromo-6-iodobenzonitrile exhibits reactivity patterns typical of halogenated aromatic compounds bearing a nitrile functionality. Its chemical behavior is significantly influenced by:
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The presence of two different halogen atoms (bromine and iodine)
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The electron-withdrawing nature of the nitrile group
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The specific substitution pattern on the benzene ring
The differential reactivity between bromine and iodine allows for selective chemical transformations, making this compound particularly valuable in multi-step organic synthesis.
Key Reaction Types
The compound can participate in various chemical reactions, including:
Cross-coupling Reactions
2-Bromo-6-iodobenzonitrile is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The iodine substituent typically reacts preferentially over bromine under controlled conditions, allowing for sequential functionalization.
Nucleophilic Substitution
The halogen substituents can undergo nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitrile group.
Nitrile Group Transformations
The nitrile functionality can be transformed into various groups including:
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Carboxylic acids (via hydrolysis)
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Amines (via reduction)
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Amides (via partial hydrolysis)
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Aldehydes (via controlled reduction)
Applications
Pharmaceutical Intermediate
The primary application of 2-Bromo-6-iodobenzonitrile is as a pharmaceutical intermediate. The compound's distinctive substitution pattern makes it valuable for constructing complex molecular scaffolds that may serve as precursors to biologically active compounds .
Research Applications
In research settings, 2-Bromo-6-iodobenzonitrile serves several important functions:
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Building block for organic synthesis
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Model substrate for developing new synthetic methodologies
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Intermediate in the preparation of specialty chemicals
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Precursor for compounds with potential applications in materials science
Comparative Analysis
Comparison with Related Compounds
Understanding the relationship between 2-Bromo-6-iodobenzonitrile and structurally similar compounds provides valuable insights into its chemical behavior and applications.
Table 2: Comparison with Related Halogenated Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
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2-Bromo-6-iodobenzonitrile | C₇H₃BrIN | 307.91 g/mol | Reference compound |
2-Bromo-6-iodoaniline | C₆H₅BrIN | 297.92 g/mol | Contains amine instead of nitrile group |
2-Bromo-6-fluorobenzonitrile | C₇H₃BrFN | ~200 g/mol | Contains fluorine instead of iodine |
2-Bromo-3-iodobenzonitrile | C₇H₃BrIN | 307.91 g/mol | Iodine at position 3 instead of position 6 |
This comparison highlights how subtle structural variations can influence the properties and reactivity profiles of these related compounds .
Structure-Activity Relationships
The positioning of halogen substituents significantly influences the compound's reactivity. The ortho-positioning of bromine relative to the nitrile group in 2-Bromo-6-iodobenzonitrile creates an electronic environment that can enhance certain reactions while suppressing others. Similarly, the positioning of iodine impacts the compound's reactivity profile and potential applications in various synthetic pathways.
Research Findings
Current Research Directions
Research involving 2-Bromo-6-iodobenzonitrile is primarily focused on its utility as a synthetic intermediate. Studies explore:
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Novel synthetic methodologies utilizing the compound's distinctive reactivity
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Applications in the preparation of pharmaceutical precursors
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Development of more efficient synthesis routes
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